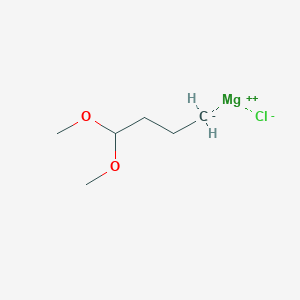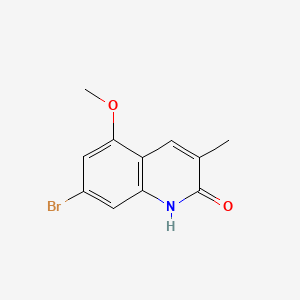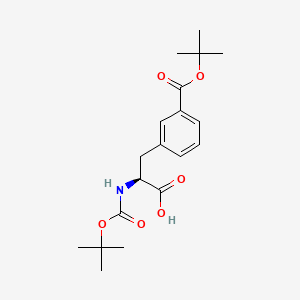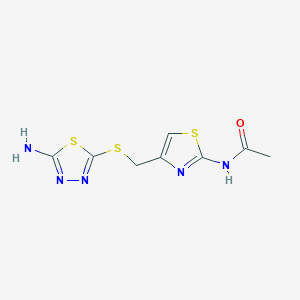![molecular formula C20H32N6S2 B14896456 (6S,6'S)-2,2'-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine)](/img/structure/B14896456.png)
(6S,6'S)-2,2'-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6S,6’S)-2,2’-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine) is a complex organic compound featuring a hydrazine bridge between two tetrahydrobenzo[d]thiazol-6-amine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6S,6’S)-2,2’-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine) typically involves the following steps:
Formation of the Tetrahydrobenzo[d]thiazol-6-amine Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydrazine Bridge: The hydrazine bridge is introduced by reacting the tetrahydrobenzo[d]thiazol-6-amine moieties with hydrazine or its derivatives under controlled conditions to ensure the formation of the desired bis-compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(6S,6’S)-2,2’-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the tetrahydrobenzo[d]thiazol-6-amine moieties are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various electrophiles or nucleophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or hydrazines.
Aplicaciones Científicas De Investigación
(6S,6’S)-2,2’-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as thermal stability and conductivity.
Mecanismo De Acción
The mechanism of action of (6S,6’S)-2,2’-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine) involves its interaction with molecular targets and pathways within biological systems. The hydrazine bridge and tetrahydrobenzo[d]thiazol-6-amine moieties may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
6,6′-(Hydrazine-1,2-diyl)bis(5-nitropyrimidine-2,4-diamine): A heat-resistant hydrazine-bridged compound with high thermal stability.
4,4′-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid: Used as a linker in metal–organic frameworks.
Uniqueness
(6S,6’S)-2,2’-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine) is unique due to its specific structure, which combines the hydrazine bridge with the tetrahydrobenzo[d]thiazol-6-amine moieties. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C20H32N6S2 |
|---|---|
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
(6S)-N-propyl-2-[2-[(6S)-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]hydrazinyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C20H32N6S2/c1-3-9-21-13-5-7-15-17(11-13)27-19(23-15)25-26-20-24-16-8-6-14(22-10-4-2)12-18(16)28-20/h13-14,21-22H,3-12H2,1-2H3,(H,23,25)(H,24,26)/t13-,14-/m0/s1 |
Clave InChI |
MKMCELXUPXSAIW-KBPBESRZSA-N |
SMILES isomérico |
CCCN[C@H]1CCC2=C(C1)SC(=N2)NNC3=NC4=C(S3)C[C@H](CC4)NCCC |
SMILES canónico |
CCCNC1CCC2=C(C1)SC(=N2)NNC3=NC4=C(S3)CC(CC4)NCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 8-(methoxymethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B14896392.png)







![(2'-(Diethyl(methyl)silyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14896462.png)




